2-methyl-4-(2-methylphenoxy)pyrimidine
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Overview
Description
2-methyl-4-(2-methylphenoxy)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2-methylphenoxy group at the 4-position and a methyl group at the 2-position. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Mechanism of Action
Target of Action
2-Methyl-4-(2-methylphenoxy)pyrimidine, like other pyrimidine derivatives, is known to interact with several targets. Pyrimidines have been reported to exhibit a range of pharmacological effects, including anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Based on the known actions of pyrimidine derivatives, it can be inferred that this compound may exert its effects by inhibiting the aforementioned inflammatory mediators and protein kinases . This inhibition could result in the suppression of inflammation and control of cell growth and differentiation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the inflammatory mediators and protein kinases it targets . By inhibiting these targets, the compound could potentially disrupt the pathways that lead to inflammation and uncontrolled cell growth.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its anti-inflammatory and cell growth regulatory activities . By inhibiting key inflammatory mediators and protein kinases, the compound could potentially reduce inflammation and control cell growth.
Biochemical Analysis
Biochemical Properties
For instance, pyrimidines can undergo reactions at the benzylic position, which can be resonance stabilized .
Cellular Effects
Pyrimidines have been shown to have anti-inflammatory effects, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines can undergo various reactions, including free radical reactions . These reactions can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K₂S₂O₈ .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(2-methylphenoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-methyl-4-(2-methylphenoxy)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
2-methyl-4-(2-methylphenoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-chloro-4-(trifluoromethyl)pyrimidine: Known for its NF-κB and AP-1 inhibitory activities.
4,5-disubstituted pyrimidines: Synthesized through various methods and studied for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-(2-methylphenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-3-4-6-11(9)15-12-7-8-13-10(2)14-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBSCOGYCLIVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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